molecular formula C4H10N4O3 B12581746 O-[(Hydrazinylidenemethyl)amino]-D-serine CAS No. 197516-75-9

O-[(Hydrazinylidenemethyl)amino]-D-serine

Cat. No.: B12581746
CAS No.: 197516-75-9
M. Wt: 162.15 g/mol
InChI Key: LFGFCCLPBAZIKW-GSVOUGTGSA-N
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Description

O-[(Hydrazinylidenemethyl)amino]-D-serine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is a derivative of D-serine, an amino acid that plays a crucial role in the central nervous system, particularly in neurotransmission.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(Hydrazinylidenemethyl)amino]-D-serine typically involves the reaction of D-serine with hydrazine derivatives under controlled conditions. One common method involves the use of hydrazine hydrate and formaldehyde in an aqueous medium, followed by purification through crystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pH, and reactant concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

O-[(Hydrazinylidenemethyl)amino]-D-serine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted serine derivatives.

Scientific Research Applications

O-[(Hydrazinylidenemethyl)amino]-D-serine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of hydrazine derivatives and other complex molecules.

    Biology: This compound is studied for its potential role in modulating neurotransmission and its effects on the central nervous system.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in neurodegenerative diseases and psychiatric disorders.

    Industry: It may be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of O-[(Hydrazinylidenemethyl)amino]-D-serine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmission by acting on receptors and enzymes involved in the synthesis and degradation of neurotransmitters. The exact pathways and molecular targets are still under investigation, but it is thought to influence the levels of D-serine and other related compounds in the brain .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of D-serine and hydrazine, such as:

  • N-Methyl-D-serine
  • O-Benzoylhydroxylamines
  • 2,4-Diaminobutyric acid

Uniqueness

What sets O-[(Hydrazinylidenemethyl)amino]-D-serine apart from these similar compounds is its unique hydrazine moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

197516-75-9

Molecular Formula

C4H10N4O3

Molecular Weight

162.15 g/mol

IUPAC Name

(2R)-2-amino-3-(methanehydrazonoylamino)oxypropanoic acid

InChI

InChI=1S/C4H10N4O3/c5-3(4(9)10)1-11-8-2-7-6/h2-3H,1,5-6H2,(H,7,8)(H,9,10)/t3-/m1/s1

InChI Key

LFGFCCLPBAZIKW-GSVOUGTGSA-N

Isomeric SMILES

C([C@H](C(=O)O)N)ONC=NN

Canonical SMILES

C(C(C(=O)O)N)ONC=NN

Origin of Product

United States

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